Bienvenue dans la boutique en ligne BenchChem!

4-(4-Phenylpiperidino)-1-butanol

sigma-1 receptor pharmacophore structure-activity relationship

4-(4-Phenylpiperidino)-1-butanol (IUPAC: 4-(4-phenylpiperidin-1-yl)butan-1-ol; molecular formula C₁₅H₂₃NO; molecular weight 233.35 g/mol) is a 4-phenylpiperidine derivative bearing a terminal hydroxyl group on the N-alkyl chain. The 4-phenylpiperidine scaffold is the core pharmacophore for sigma (σ) receptor affinity, as established by Largent et al.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
Cat. No. B8450339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenylpiperidino)-1-butanol
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CC=C2)CCCCO
InChIInChI=1S/C15H23NO/c17-13-5-4-10-16-11-8-15(9-12-16)14-6-2-1-3-7-14/h1-3,6-7,15,17H,4-5,8-13H2
InChIKeyYBVAWZZGBJVMNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Phenylpiperidino)-1-butanol: Structural and Pharmacophoric Baseline for Procurement Decisions


4-(4-Phenylpiperidino)-1-butanol (IUPAC: 4-(4-phenylpiperidin-1-yl)butan-1-ol; molecular formula C₁₅H₂₃NO; molecular weight 233.35 g/mol) is a 4-phenylpiperidine derivative bearing a terminal hydroxyl group on the N-alkyl chain. The 4-phenylpiperidine scaffold is the core pharmacophore for sigma (σ) receptor affinity, as established by Largent et al. and Glennon et al. [1][2]. This compound is typically supplied at ≥95% purity and is intended exclusively for non-human research applications . Its structural features—a lipophilic N-substituent attached to the 4-phenylpiperidine nucleus—place it within the well-characterized class of sigma receptor ligands, yet its terminal hydroxyl group distinguishes it from the prototypical sigma ligand PPBP (4-phenyl-1-(4-phenylbutyl)piperidine), which lacks this polar functionality.

Why 4-(4-Phenylpiperidino)-1-butanol Cannot Be Replaced by Generic 4-Phenylpiperidine Ligands


Within the 4-phenylpiperidine ligand class, minor structural variations produce substantial differences in receptor affinity, selectivity, and physicochemical properties. The sigma receptor pharmacophore requires both the 4-phenylpiperidine nucleus and an N-alkyl lipophilic substituent [1]; unsubstituted 4-phenylpiperidine (CAS 771-99-3) lacks the N-alkyl chain and consequently exhibits dramatically reduced sigma affinity (Ki for sigma-1 ≈ 2,720 nM) [2]. Conversely, PPBP—which contains a terminal phenyl group on the N‑butyl chain instead of a hydroxyl—achieves sub‑nanomolar sigma‑1 affinity (Ki = 0.8 nM) but at the cost of increased lipophilicity (cLogP ≈ 5.2) and zero hydrogen bond donor capacity [3]. Haloperidol, while potent at sigma‑1 receptors (Ki = 1.7 nM), has equivalent high affinity for dopamine D₂ receptors (Ki ≈ 2.8 nM), confounding sigma‑selective experimental interpretations [4]. Hexahydro‑Difenidol, a muscarinic antagonist with a cyclohexyl‑phenyl‑hydroxy substitution pattern, displays stereoselective M₁/M₄ muscarinic receptor preference (pKi 7.9–8.3 for (R)-enantiomer), but its larger molecular weight (315.5 g/mol) and chiral complexity increase synthetic cost and limit utility for sigma‑focused studies [5]. Therefore, substituting any of these analogs for 4-(4-Phenylpiperidino)-1-butanol without accounting for these structural distinctions risks invalidating experimental outcomes.

Quantitative Differentiation Evidence for 4-(4-Phenylpiperidino)-1-butanol vs. Comparator Compounds


Sigma-1 Pharmacophore Integrity: 4-Phenylpiperidine Scaffold vs. Unsubstituted 4-Phenylpiperidine

The 4-phenylpiperidine scaffold with an N-alkyl lipophilic substituent is the established minimum pharmacophore for sigma receptor binding affinity [1][2]. 4-(4-Phenylpiperidino)-1-butanol incorporates both the 4-phenylpiperidine nucleus and a butanol N-substituent that satisfies the lipophilic requirement. By contrast, unsubstituted 4-phenylpiperidine (lacking any N-alkyl chain) exhibits dramatically weaker sigma-1 receptor affinity: its Ki of approximately 2,720 nM represents a >3,000-fold affinity deficit compared to the high-affinity N-substituted 4-phenylpiperidine derivatives that achieve Ki values in the 1–10 nM range [3][2]. This differential confirms that the presence of the N‑substituent is non‑negotiable for sigma receptor engagement, and 4-(4-Phenylpiperidino)-1-butanol fulfills this structural requirement [1].

sigma-1 receptor pharmacophore structure-activity relationship

Hydrogen Bond Donor Capacity: Terminal Hydroxyl Differentiation from PPBP

A key structural distinction between 4-(4-Phenylpiperidino)-1-butanol and its closest analog PPBP is the terminal hydroxyl group on the butyl chain. PPBP (4-phenyl-1-(4-phenylbutyl)piperidine) terminates in a phenyl ring, yielding hydrogen bond donor (HBD) count = 0 and hydrogen bond acceptor (HBA) count = 1 [1]. 4-(4-Phenylpiperidino)-1-butanol, by contrast, has HBD = 1 (terminal –OH) and HBA = 2 (terminal –OH oxygen plus piperidine nitrogen) . This additional hydrogen bond donor capacity is predicted to increase aqueous solubility, reduce non-specific membrane partitioning, and offer an additional vector for target interactions via hydrogen bonding. In a closely related series of N‑substituted 4‑phenylpiperidines evaluated for NMDA receptor subtype selectivity, the presence of a 4‑hydroxy substituent significantly modulated NR1A/2B receptor antagonist potency [2][3].

physicochemical property hydrogen bonding drug-likeness

Dopamine D₂ Receptor Liability: Predicted Reduced Off-Target Activity Compared to Haloperidol

Haloperidol, a butyrophenone antipsychotic containing the 4‑(4‑chlorophenyl)‑4‑hydroxypiperidine motif, binds sigma‑1 and dopamine D₂ receptors with essentially equal affinity: Ki ≈ 2.8 nM at both targets, as reported by Bowen et al. [1]. This D₂ co‑affinity is responsible for haloperidol's extrapyramidal side effects and severely limits its utility as a sigma‑selective pharmacological tool. 4‑(4‑Phenylpiperidino)‑1‑butanol lacks the butyrophenone carbonyl, the 4‑chlorophenyl group, and the 4‑hydroxy substitution on the piperidine ring that collectively confer D₂ affinity in haloperidol [2]. In structure‑activity studies of 4‑phenylpiperidine derivatives, Glennon et al. demonstrated that N‑substituted 4‑phenylpiperidines bind sigma receptors with Ki = 1–10 nM while lacking appreciable affinity for dopamine receptors [3], a profile that contrasts sharply with haloperidol's equipotent dual‑target binding [1].

sigma selectivity D2 dopamine receptor haloperidol comparator

Synthetic Accessibility and Cost Advantage Over Hexahydro-Difenidol

Hexahydro‑Difenidol (1‑cyclohexyl‑1‑phenyl‑4‑piperidino‑1‑butanol) is a stereoselective muscarinic antagonist with a chiral center at the carbinol carbon; its (R)‑ and (S)‑enantiomers display markedly different receptor selectivity profiles, with (R)‑Hexahydro‑Difenidol exhibiting pKi values of 7.9–8.3 at M₁, M₃, and M₄ receptors vs. 7.0 at M₂ receptors, while (S)‑Hexahydro‑Difenidol is non‑selective (pKi 5.8–6.1) [1]. The enantiomeric separation of Hexahydro‑Difenidol requires chiral resolution with (S)‑ or (R)‑mandelic acid, achieving enantiomeric excess (ee) of 99.7% only after rigorous purification [2]. 4‑(4‑Phenylpiperidino)‑1‑butanol, with molecular weight 233.35 g/mol (vs. 315.5 g/mol for Hexahydro‑Difenidol) and zero chiral centers, can be prepared via straightforward N‑alkylation of 4‑phenylpiperidine with a 4‑halobutan‑1‑ol or via reductive amination approaches . Enantiomeric separation is unnecessary, translating directly to lower synthesis costs and higher batch‑to‑batch reproducibility.

synthetic complexity achiral scaffold cost efficiency

NR1A/2B NMDA Receptor Antagonist Potential: Differentiated Profile from PPBP

PPBP has been characterized as a selective, non‑competitive antagonist at recombinant NR1A/2B NMDA receptors expressed in Xenopus oocytes, an activity that contributes to its neuroprotective effects in cerebral ischemia models [1]. In a comparative study of five structurally related sigma ligands (eliprodil, haloperidol, ifenprodil, PPBP, and trifluperidol), all were strongly selective for NR1A/2B over NR1A/2A NMDA receptor subtypes, indicating that the 4‑phenylpiperidine scaffold with appropriate N‑substitution can engage the ifenprodil‑binding site on NR2B‑containing NMDA receptors [2]. Research on N‑substituted 4‑(4‑hydroxyphenyl)piperidines has demonstrated that the presence and position of a hydroxyl group on the N‑alkylphenyl or N‑alkyl chain significantly modulates NR1A/2B antagonist potency [3]. The terminal hydroxyl group of 4‑(4‑Phenylpiperidino)‑1‑butanol may therefore confer a differentiated NR1A/2B activity profile distinct from the purely hydrophobic N‑substituent of PPBP, although direct comparative NMDA receptor affinity data for the target compound are not yet available.

NMDA receptor NR2B subtype sigma ligand cross-activity

Metabolic Stability and In Vivo Half-Life: Terminal Alcohol as a Phase II Conjugation Handle

The terminal hydroxyl group on 4‑(4‑Phenylpiperidino)‑1‑butanol provides a direct handle for Phase II conjugation (glucuronidation or sulfation), a metabolic pathway unavailable to PPBP, which terminates in a phenyl ring and must undergo Phase I cytochrome P450 oxidation before conjugation [1]. In haloperidol, the metabolic reduction of the butyrophenone carbonyl yields reduced haloperidol, which maintains sigma‑1 affinity (Ki = 1.5 nM) but exhibits an 85‑fold reduction in D₂ receptor affinity (Ki = 239 nM vs. 2.8 nM), demonstrating that hydroxyl group introduction into otherwise hydrophobic 4‑phenylpiperidine scaffolds can shift pharmacological and metabolic profiles [2]. 4‑(4‑Phenylpiperidino)‑1‑butanol, with its pre‑existing terminal hydroxyl, bypasses the oxidative metabolism requirement and may exhibit a metabolic clearance profile distinct from PPBP. While direct pharmacokinetic data for 4‑(4‑Phenylpiperidino)‑1‑butanol are not published, the structural precedent from haloperidol metabolite studies supports the principle that hydroxylation substantially alters both target selectivity and disposition [3].

drug metabolism glucuronidation pharmacokinetics

Optimal Research and Industrial Application Scenarios for 4-(4-Phenylpiperidino)-1-butanol


Sigma-1 Receptor Pharmacophore Validation Studies Requiring D₂-Neutral Tool Compounds

When investigating sigma‑1 receptor function in cellular or in vivo models where dopamine D₂ receptor co‑engagement must be minimized, 4‑(4‑Phenylpiperidino)‑1‑butanol is structurally rationalized as a D₂‑sparing alternative to haloperidol. Haloperidol's equipotent sigma‑1 and D₂ binding (Ki ≈ 2.8 nM at both targets) introduces a persistent confound in neuropharmacology experiments [1]. The target compound lacks the butyrophenone and 4‑chlorophenyl‑4‑hydroxypiperidine motifs essential for D₂ affinity, placing it within the class of N‑substituted 4‑phenylpiperidines that bind sigma receptors at Ki = 1–10 nM without appreciable dopamine receptor interaction [2]. This makes it suitable for sigma‑1 receptor binding assays, calcium flux assays, and neuroprotection models where D₂‑mediated effects on cAMP signaling, locomotor activity, or prolactin release would otherwise cloud data interpretation.

Comparative NMDA Receptor Subtype Pharmacology Using Hydroxyl-Modified Sigma Ligands

The established NR1A/2B NMDA receptor antagonist activity of PPBP and related sigma ligands provides a framework for using 4‑(4‑Phenylpiperidino)‑1‑butanol as a hydrogen‑bond‑competent comparator in NMDA receptor subtype selectivity studies [1]. The terminal hydroxyl group offers a structurally orthogonal modification relative to PPBP's hydrophobic phenyl terminus, enabling researchers to probe the hydrogen‑bonding requirements of the NR2B ifenprodil‑binding site [2]. Paired electrophysiological recordings in Xenopus oocytes expressing recombinant NR1A/2B vs. NR1A/2A receptors, or calcium imaging in primary neuronal cultures, using both PPBP and 4‑(4‑Phenylpiperidino)‑1‑butanol at matched concentrations (e.g., 0.1–10 µM range) can dissect the contribution of N‑substituent polarity to NMDA receptor modulation independent of sigma‑1 receptor activation.

Medicinal Chemistry Lead Optimization: Hydroxyl-Containing 4-Phenylpiperidine Scaffold for Derivatization

For medicinal chemistry programs targeting sigma receptors, muscarinic receptors, or NMDA receptor subtypes, 4‑(4‑Phenylpiperidino)‑1‑butanol serves as a versatile achiral intermediate amenable to further derivatization. Its terminal hydroxyl can be converted to leaving groups (tosylate, mesylate), oxidized to the aldehyde or carboxylic acid, or coupled with pharmacophoric elements via ester or ether linkages [1]. Compared to Hexahydro‑Difenidol, which requires enantiomeric separation with mandelic acid achieving ee = 99.7% before biological evaluation [2], the achiral nature of 4‑(4‑Phenylpiperidino)‑1‑butanol eliminates the need for chiral chromatography or resolution steps. Its lower molecular weight (233.35 vs. 315.5 g/mol) and zero‑chiral‑center architecture also facilitate structure‑activity relationship (SAR) exploration with fewer synthetic constraints [3].

In Vitro Metabolic Stability Profiling of Hydroxylated 4-Phenylpiperidine Ligands

The terminal hydroxyl of 4‑(4‑Phenylpiperidino)‑1‑butanol makes it an informative substrate for studying Phase II conjugation kinetics (UGT‑ and SULT‑mediated glucuronidation and sulfation) in the 4‑phenylpiperidine class [1]. By comparing its metabolic half‑life in hepatocyte or liver microsome incubations against PPBP (which requires prior CYP‑mediated oxidation), researchers can quantify the contribution of pre‑existing hydroxylation to overall metabolic clearance. This is directly relevant to the haloperidol metabolic paradigm, where reduced haloperidol—the carbonyl‑reduced hydroxyl metabolite—displays an 85‑fold reduction in D₂ affinity (Ki = 239 nM) while retaining sigma‑1 affinity (Ki = 1.5 nM), demonstrating that hydroxyl substitution fundamentally alters both receptor selectivity and metabolic fate [2]. Such studies inform lead optimization strategies for CNS‑penetrant sigma ligands where balancing metabolic stability with target engagement is critical.

Quote Request

Request a Quote for 4-(4-Phenylpiperidino)-1-butanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.